molecular formula C25H22N2O4 B5006791 5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one

5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one

Cat. No.: B5006791
M. Wt: 414.5 g/mol
InChI Key: BCDZMDMNRIESLS-UHFFFAOYSA-N
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Description

5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group and a benzo[a]phenanthridinone core, which contribute to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

5-(4-hydroxy-3-nitrophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-25(2)12-17-22-16-6-4-3-5-14(16)7-9-18(22)26-24(23(17)21(29)13-25)15-8-10-20(28)19(11-15)27(30)31/h3-11,24,26,28H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDZMDMNRIESLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)O)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable phenyl precursor followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways .

Comparison with Similar Compounds

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